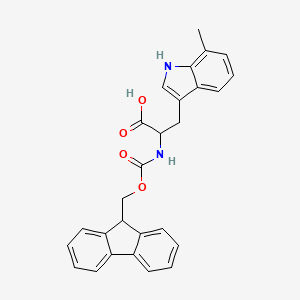

Fmoc-7-methyl-DL-tryptophan

概要

説明

Fmoc-7-methyl-DL-tryptophan, also known as 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid, is a derivative of tryptophan. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 7-methyl-DL-tryptophan. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents like methanol and dimethyl sulfoxide but insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-7-methyl-DL-tryptophan involves several steps:

Condensation Reaction: 9-fluorenecinol and formaldehyde undergo a condensation reaction to produce 9H-fluorene-9-formaldehyde.

Further Condensation: 9H-fluorene-9-formaldehyde is then condensed with dimethylcarbamate methyl ester to obtain 9H-fluorene-9-methoxycarbaldehyde.

Reaction with Silver Formate: 9H-fluorene-9-methoxycarbaldehyde reacts with silver formate to yield 2-(((9H-fluoren-9-yl)methoxy)carbonyl)formic acid.

Final Condensation: This intermediate is then condensed with indoleacetic acid methyl ester to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Fmoc-7-methyl-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

Substitution: The Fmoc group can be substituted under basic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Piperidine or other secondary amines are used to remove the Fmoc group.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the carbonyl group.

Substitution: Free 7-methyl-DL-tryptophan after Fmoc removal.

科学的研究の応用

Peptide Synthesis

Overview:

Fmoc-7-methyl-DL-tryptophan is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the incorporation of this modified amino acid into peptides.

Benefits:

- Increased Stability: The methyl group enhances the stability of peptides against proteolytic degradation, making it suitable for therapeutic applications.

- Altered Interaction Profiles: The modified structure can influence how the resulting peptides interact with biological targets, providing insights into protein function and folding.

Case Study:

A study investigated the incorporation of this compound into various peptide sequences to analyze its impact on binding affinities and biological activity. Results indicated that peptides containing this amino acid exhibited improved resistance to enzymatic breakdown compared to those synthesized with standard tryptophan.

Drug Development

Overview:

this compound plays a crucial role in the design of novel pharmaceuticals. Its structural modifications can enhance the efficacy and specificity of drug candidates targeting serotonin receptors and other biological pathways.

Applications:

- Serotonin Receptor Studies: Due to its similarity to tryptophan, this compound is instrumental in studying serotonin receptor interactions, which are vital for understanding mood disorders and developing antidepressants .

- Non-Ribosomal Peptide Antibiotics: It serves as a precursor in the biosynthesis of non-ribosomal peptide antibiotics, where its structural features can significantly affect binding affinities to biological targets.

Data Table: Drug Development Applications

| Application Area | Description | Impact |

|---|---|---|

| Serotonin Receptor Studies | Investigating interactions with serotonin receptors | Insights into mood disorder treatments |

| Non-Ribosomal Antibiotics | Precursor for antibiotic biosynthesis | Enhanced binding affinities |

| Targeted Drug Design | Modifying structures for specific receptor targeting | Increased drug efficacy |

Bioconjugation

Overview:

The compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is critical for improving the functionality of therapeutic agents.

Key Features:

- Enhanced Functionality: The ability to modify proteins or peptides allows researchers to create more effective therapeutic agents with tailored properties .

- Selective Attachment: The Fmoc protecting group enables selective attachment strategies that are essential for creating complex biomolecular structures.

Neuroscience Research

Overview:

this compound aids in neuroscience research by providing insights into serotonin pathways due to its structural similarity to tryptophan.

Applications:

- Mood Disorder Treatments: Research using this compound helps elucidate mechanisms underlying mood disorders, potentially leading to new treatment options.

- Protein Interaction Studies: It allows for detailed studies on how structural changes in proteins affect their interactions and functions within neural pathways .

Protein Engineering

Overview:

In protein engineering, this compound is valuable for modifying proteins to study structure-function relationships.

Benefits:

作用機序

The mechanism of action of Fmoc-7-methyl-DL-tryptophan involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

類似化合物との比較

Similar Compounds

Fmoc-tryptophan: Similar structure but lacks the methyl group on the indole ring.

Fmoc-5-methyl-DL-tryptophan: Methyl group is positioned differently on the indole ring.

Fmoc-3-methyl-DL-tryptophan: Methyl group is on the third position of the indole ring.

Uniqueness

Fmoc-7-methyl-DL-tryptophan is unique due to the specific positioning of the methyl group on the indole ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific structural and functional properties .

生物活性

Fmoc-7-methyl-DL-tryptophan is a synthetic derivative of the amino acid tryptophan, notable for its role as a building block in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its utility in biochemical research and medicinal chemistry. The following sections detail its biological activity, applications, and related research findings.

- Molecular Formula : C27H24N2O4

- Molecular Weight : Approximately 440.49 g/mol

- Structure : The presence of the Fmoc group allows for selective reactions during peptide synthesis, minimizing undesired interactions with other functional groups.

Role in Peptide Synthesis

This compound is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS), a widely adopted technique for creating customized peptides. Its incorporation into peptides enables researchers to study the effects of structural modifications on protein conformation and function, particularly in relation to protein-protein interactions and enzyme-substrate dynamics .

Comparison with Other Tryptophan Derivatives

The unique substitution pattern of this compound on the indole ring influences its reactivity and interactions compared to other derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-tryptophan | No methyl group on the indole ring | Standard building block in peptide synthesis |

| Fmoc-4-methyl-DL-tryptophan | Methyl group at the 4-position | Influences reactivity differently than 7-methyl |

| N-Fmoc-7-methyl-L-tryptophan | Stereochemistry differs (L vs DL) | Potentially different biological activities due to chirality |

Biological Activity

The biological activity of this compound is linked to its ability to influence protein folding, stability, and interactions with biological targets. Research indicates that this compound can affect enzyme activity and has been studied for its potential roles in various biological processes:

- Enzyme Interactions : Studies have shown that this compound can modulate enzyme-substrate interactions, which is crucial for understanding metabolic pathways and designing inhibitors .

- Cellular Effects : The compound has been evaluated for its impact on cellular processes such as apoptosis, autophagy, and immune responses. Its derivatives are being explored as potential agents in anti-infection strategies and cancer therapies .

- Transgenic Applications : A notable case study involved using 7-methyl-DL-tryptophan as a selective agent in transgenic tobacco plants expressing the ASA2 gene. This approach demonstrated enhanced growth characteristics compared to untransformed controls, indicating its potential as a selective marker in genetic engineering .

Research Findings

Several studies have investigated the properties and applications of this compound:

- Peptide Macrocyclization : Recent research highlighted a novel method for macrocyclizing peptides using fluorine-thiol displacement reactions involving Fmoc-protected amino acids, including 7-methyl-DL-tryptophan .

- Prenylation Studies : Investigations into enzymatic prenylation revealed that 7-methyl-DL-tryptophan could serve as a substrate for specific enzymes, indicating its versatility in biochemical reactions .

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWPPTURGLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。